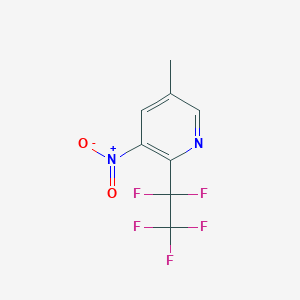
S-(4-Methoxybenzyl) O-hydrogen sulfurothioate, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-Methoxybenzyl) O-hydrogen sulfurothioate, sodium salt: is an organic compound that belongs to the class of sulfurothioates. It is characterized by the presence of a methoxybenzyl group attached to a sulfur atom, which is further bonded to a hydrogen sulfurothioate group. This compound is often used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Methoxybenzyl) O-hydrogen sulfurothioate, sodium salt typically involves the reaction of 4-methoxybenzyl alcohol with a sulfur-containing reagent. One common method is the reaction of 4-methoxybenzyl alcohol with thionyl chloride to form 4-methoxybenzyl chloride, which is then reacted with sodium hydrogen sulfide to produce the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process typically includes steps such as purification and crystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: S-(4-Methoxybenzyl) O-hydrogen sulfurothioate, sodium salt can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxybenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry: S-(4-Methoxybenzyl) O-hydrogen sulfurothioate, sodium salt is used as a protecting group in organic synthesis. It helps in temporarily masking reactive functional groups during multi-step synthesis .
Biology: In biological research, this compound can be used to study the effects of sulfur-containing compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its sulfur-containing structure may contribute to the pharmacological activity of drug candidates.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of S-(4-Methoxybenzyl) O-hydrogen sulfurothioate, sodium salt involves its ability to undergo various chemical transformations. The methoxybenzyl group can stabilize intermediates during reactions, while the sulfur atom can participate in redox reactions. These properties make it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
- S-(4-Methylbenzyl) O-hydrogen sulfurothioate, sodium salt
- S-(4-Methoxybenzyl) O-hydrogen sulfurothioate
Uniqueness: S-(4-Methoxybenzyl) O-hydrogen sulfurothioate, sodium salt is unique due to the presence of the methoxy group, which can influence the reactivity and stability of the compound. The methoxy group is an electron-donating group, which can enhance the nucleophilicity of the sulfur atom and affect the overall reactivity of the compound .
Propriétés
Formule moléculaire |
C8H10NaO4S2+ |
|---|---|
Poids moléculaire |
257.3 g/mol |
Nom IUPAC |
sodium;1-methoxy-4-(sulfosulfanylmethyl)benzene |
InChI |
InChI=1S/C8H10O4S2.Na/c1-12-8-4-2-7(3-5-8)6-13-14(9,10)11;/h2-5H,6H2,1H3,(H,9,10,11);/q;+1 |
Clé InChI |
NQNREJCVVOOGQC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CSS(=O)(=O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



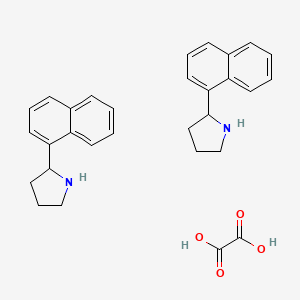
![Methyl 2-amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B12854257.png)
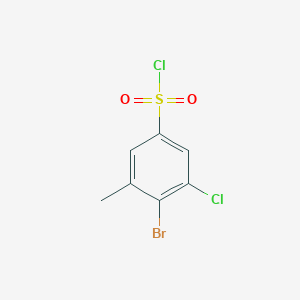
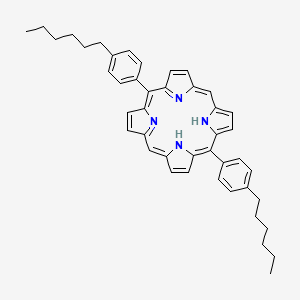
![2-Fluoro-N-[2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B12854283.png)
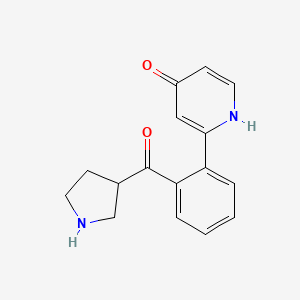

![1-[5-(3-Methylphenyl)-2-thienyl]ethanone](/img/structure/B12854293.png)

![Ethyl 6-hydroxy-2-methylpyrano[3,2-b]pyrrole-3-carboxylate](/img/structure/B12854304.png)
![(2R,3R,4S,5R)-2-[2-amino-6-(3-methylbut-3-enylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12854307.png)
![1-[4'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12854312.png)
